Befloxatone

Beschreibung

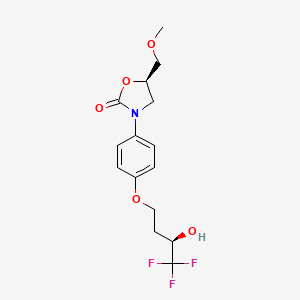

selectively inhibits monoamine oxidase A; structure in first source; RN given refers to (R)-isome

Eigenschaften

IUPAC Name |

(5R)-5-(methoxymethyl)-3-[4-[(3R)-4,4,4-trifluoro-3-hydroxybutoxy]phenyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO5/c1-22-9-12-8-19(14(21)24-12)10-2-4-11(5-3-10)23-7-6-13(20)15(16,17)18/h2-5,12-13,20H,6-9H2,1H3/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALVDLPLCLFBCF-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CN(C(=O)O1)C2=CC=C(C=C2)OCCC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)OCC[C@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158800 | |

| Record name | Befloxatone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134564-82-2 | |

| Record name | Befloxatone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134564-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Befloxatone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134564822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Befloxatone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEFLOXATONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H75PAD8M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Befloxatone: A Technical Whitepaper on a Potent and Reversible MAO-A Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Befloxatone is a novel oxazolidinone derivative identified as a potent, selective, and reversible inhibitor of monoamine oxidase-A (MAO-A).[1][2] Its mechanism of action leads to an increase in the synaptic availability of key monoamine neurotransmitters, suggesting significant potential in the treatment of depressive disorders.[1][3] Preclinical and clinical studies have demonstrated a favorable pharmacological profile, characterized by high potency, a wide safety margin concerning the potentiation of tyramine's pressor effects, and a lack of sedative or cognitive-impairing effects.[4][5] This document provides an in-depth technical overview of this compound, summarizing its biochemical properties, pharmacodynamic and pharmacokinetic profiles, and the experimental methodologies used in its evaluation.

Introduction

Monoamine oxidase-A is a critical enzyme responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine in the central nervous system.[1][2] Inhibition of this enzyme is a well-established therapeutic strategy for depression. This compound (MD-370,503) emerged as a promising second-generation MAO-A inhibitor, designed to be reversible and selective, thereby mitigating the risks associated with older, irreversible MAOIs, such as the tyramine-induced hypertensive crisis, often referred to as the "cheese effect".[3][6] Chemically, it is (5R)-5-(Methoxymethyl)-3-{4-[(3R)-4,4,4-trifluoro-3-hydroxybutoxy]phenyl}-1,3-oxazolidin-2-one.[7]

Mechanism of Action

This compound functions as a competitive and reversible inhibitor of MAO-A.[2][8] Its high affinity for the enzyme's active site prevents the breakdown of monoamine neurotransmitters.[1] The reversibility of the inhibition is a key feature; unlike irreversible inhibitors, this compound can be displaced from the enzyme, for instance, by high concentrations of substrates like tyramine in the gut, which significantly enhances its safety profile.[1][3] This inhibition leads to an accumulation of norepinephrine, dopamine, and serotonin in the brain, which is believed to be the primary basis for its antidepressant effects.[2]

References

- 1. Preclinical profile of this compound, a new reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new reversible and selective monoamine oxidase-A inhibitor. I. Biochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new reversible and selective monoamine oxidase-A inhibitor. II. Pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacology of this compound: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound, a reversible selective monoamine oxidase-A inhibitor, on psychomotor function and memory in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Moclobemide - Wikipedia [en.wikipedia.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Biochemical pharmacology of this compound (MD370503), a new potent reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Characterization of Befloxatone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Befloxatone is a novel oxazolidinone derivative identified as a potent, selective, and reversible inhibitor of monoamine oxidase A (MAO-A).[1][2][3] Its in-vitro profile demonstrates significant potential for applications in neuropharmacology, particularly in the development of antidepressant therapies. This guide provides a comprehensive overview of the in-vitro characterization of this compound, detailing its biochemical profile, experimental methodologies, and the signaling pathways it modulates.

Core Mechanism of Action

This compound functions as a competitive and reversible inhibitor of MAO-A.[1][4] This mode of action is crucial as it allows for a more controlled and potentially safer pharmacological profile compared to irreversible MAO inhibitors. The inhibition of MAO-A by this compound is time-dependent and fully reversible upon dilution.[1] In vitro studies have consistently shown that this compound is significantly more potent at inhibiting MAO-A than other reference compounds such as moclobemide, toloxatone, and brofaromine.[1]

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data from in-vitro studies of this compound.

Table 1: Enzyme Inhibition Constants (Ki)

| Enzyme | Tissue Source | Species | Ki Value (nM) | Reference |

| MAO-A | Brain, Heart, Liver, Duodenum | Human, Rat | 1.9 - 3.6 | [1][2] |

| MAO-B | Brain, Heart, Liver, Duodenum | Human, Rat | 270 - 900 | [1] |

Table 2: Half Maximal Inhibitory Concentration (IC50)

| Enzyme | Parameter | IC50 Value (nM) | Reference |

| MAO-A | Inhibition of MAO-A activity | 4 | [5] |

Table 3: Binding Affinity (Kd)

| Radioligand | Tissue Source | Species | Kd Value (nM) | Reference |

| [3H]-Befloxatone | Brain sections | Rat | 1.3 | [2] |

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines the general procedure for determining the inhibitory activity of this compound on MAO-A and MAO-B.

Objective: To determine the Ki and IC50 values of this compound for MAO-A and MAO-B.

Materials:

-

Tissue homogenates (e.g., rat or human brain, liver) as a source of MAO enzymes.

-

Radiolabeled substrates: [14C]5-hydroxytryptamine (for MAO-A) and [14C]phenylethylamine (for MAO-B).

-

This compound at various concentrations.

-

Incubation buffer (e.g., phosphate buffer).

-

Scintillation cocktail and counter.

Procedure:

-

Tissue Preparation: Homogenize the desired tissue (e.g., brain, liver) in a suitable buffer to prepare a crude mitochondrial fraction containing MAO enzymes.[6]

-

Incubation: In a series of tubes, combine the tissue homogenate, a specific concentration of the radiolabeled substrate, and varying concentrations of this compound. Include control tubes with no inhibitor.

-

Reaction: Incubate the mixture at 37°C for a predetermined time to allow the enzymatic reaction to proceed.

-

Termination: Stop the reaction by adding an acid (e.g., HCl).

-

Extraction: Extract the deaminated metabolites into an organic solvent.

-

Quantification: Measure the radioactivity of the extracted metabolites using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[7][8] The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[7]

Radioligand Binding Assay

This protocol describes the method for determining the binding affinity of this compound to MAO-A.

Objective: To determine the dissociation constant (Kd) of this compound for MAO-A.

Materials:

-

Rat brain sections or membrane preparations.[2]

-

[3H]-Befloxatone (radioligand).

-

Unlabeled this compound for competition studies.

-

Binding buffer.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare membrane homogenates from rat brain tissue.[9]

-

Saturation Binding: Incubate the membrane preparation with increasing concentrations of [3H]-Befloxatone to determine total binding. Non-specific binding is determined in the presence of a high concentration of unlabeled this compound.

-

Competition Binding: Incubate the membrane preparation with a fixed concentration of [3H]-Befloxatone and varying concentrations of unlabeled this compound.[10]

-

Incubation: Allow the binding to reach equilibrium at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[9]

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.[11]

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[9]

-

Data Analysis: For saturation experiments, plot specific binding against the radioligand concentration to determine Kd and Bmax (receptor density). For competition experiments, plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the Ki value.[10]

Mandatory Visualizations

Signaling Pathway: Effect of this compound on Monoamine Metabolism

Caption: this compound inhibits MAO-A, increasing monoamine levels and enhancing neuronal signaling.

Experimental Workflow: Enzyme Inhibition Assay

Caption: Workflow for determining enzyme inhibition kinetics of this compound.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for characterizing receptor binding properties of this compound.

Conclusion

The in-vitro characterization of this compound firmly establishes it as a highly potent, selective, and reversible inhibitor of MAO-A.[1][4] Its high affinity for MAO-A, demonstrated through both enzyme inhibition and radioligand binding assays, underscores its potential as a therapeutic agent. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the nuanced biochemical and pharmacological properties of this compound and similar compounds in the drug development pipeline. The reversible nature of its inhibition suggests a favorable safety profile, particularly concerning interactions with dietary tyramine, a common issue with irreversible MAOIs.[2][12]

References

- 1. This compound, a new reversible and selective monoamine oxidase-A inhibitor. I. Biochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical profile of this compound, a new reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Biochemical pharmacology of this compound (MD370503), a new potent reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. courses.edx.org [courses.edx.org]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 12. This compound, a new reversible and selective monoamine oxidase-A inhibitor. II. Pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Befloxatone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Befloxatone is a novel oxazolidinone derivative identified as a potent, selective, and reversible inhibitor of monoamine oxidase A (MAO-A).[1][2] Preclinical investigations have demonstrated its potential as an antidepressant agent with a favorable safety profile, particularly concerning the tyramine pressor effect commonly associated with irreversible MAO inhibitors.[1][3] This technical guide provides an in-depth summary of the preclinical data on this compound, including its biochemical properties, pharmacodynamic and pharmacokinetic profiles, and its effects in behavioral models. Detailed experimental protocols for key studies are also presented to facilitate the replication and extension of these findings.

Biochemical Profile and Mechanism of Action

This compound exerts its pharmacological effects through the selective and reversible inhibition of MAO-A, an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] This inhibition leads to an increase in the synaptic availability of these neurotransmitters, which is the underlying mechanism of its antidepressant activity.

In Vitro and Ex Vivo Potency and Selectivity

This compound has been shown to be a highly potent inhibitor of MAO-A with significant selectivity over MAO-B. The following tables summarize the key quantitative data from in vitro and ex vivo studies.

| Parameter | Species | Tissue | Value | Reference |

| IC₅₀ (MAO-A) | Rat | Brain | 4 nM | [4] |

| Kᵢ (MAO-A) | Human & Rat | Brain, Heart, Liver, Duodenum | 1.9 - 3.6 nM | [2][5] |

| Kᵢ (MAO-B) | Human & Rat | Brain, Heart, Liver, Duodenum | 270 - 900 nM | [2] |

| Selectivity (Kᵢ MAO-B / Kᵢ MAO-A) | Human & Rat | Various | 100 - 400 | [5] |

| ED₅₀ (MAO-A inhibition, ex vivo) | Rat | Brain | 0.06 mg/kg (p.o.) | [2] |

| ED₅₀ (MAO-A inhibition, ex vivo) | Rat | Duodenum | 0.025 mg/kg (p.o.) | [2] |

| Kₑ (MAO-A binding) | Rat | Brain | 1.3 nM | [1] |

Table 1: In Vitro and Ex Vivo Potency and Selectivity of this compound

Reversibility of MAO-A Inhibition

Studies in rat brain homogenates have demonstrated the reversible nature of this compound's inhibition of MAO-A.[4] Following administration, MAO-A activity was shown to be reversibly reduced, with complete recovery observed 60 minutes after the removal of the compound in vitro.[4] In vivo, a full recovery of MAO-A activity in the brain was observed 24 hours after oral administration of 0.75 mg/kg of this compound in rats.[2]

Pharmacodynamics

The inhibition of MAO-A by this compound leads to significant changes in the levels of monoamines and their metabolites in the brain.

Effects on Monoamine Levels

In vivo microdialysis studies in rats have shown that this compound administration increases the extracellular levels of key neurotransmitters.

| Dose and Route | Brain Region | Neurotransmitter Change | Reference |

| 0.75 mg/kg (i.p.) | Striatum | Increased Dopamine | [1][4] |

| 0.75 mg/kg (i.p.) | Cortex | Increased Norepinephrine | [1][4] |

| 0.75 mg/kg (p.o.) | Whole Brain | Increased Norepinephrine, Dopamine, and Serotonin | [2] |

| 0.75 mg/kg (p.o.) | Whole Brain | Decreased levels of deaminated metabolites | [2] |

Table 2: Effects of this compound on Brain Monoamine Levels in Rats

Effects on Neuronal Activity

Electrophysiological studies in rats have revealed that this compound modulates the firing rates of monoaminergic neurons. A single intraperitoneal dose of 1 mg/kg was found to potently inhibit the firing rate of serotonergic neurons and partially reduce the firing of noradrenergic neurons, with no effect on dopaminergic neuron firing.[1]

Pharmacokinetics

Pharmacokinetic studies in healthy volunteers have shown that this compound is rapidly absorbed, with a time to maximum concentration (tmax) of approximately 2 hours.[6] The terminal half-life is around 11 hours, and the pharmacokinetic parameters increase linearly with the dose.[6]

Preclinical Efficacy in Behavioral Models

This compound has demonstrated efficacy in rodent models predictive of antidepressant and anxiolytic activity.

| Behavioral Model | Species | Effective Dose (p.o.) | Effect | Reference |

| Forced Swimming Test | Rodents | 0.1 - 0.2 mg/kg | Antidepressant-like activity | [3] |

| Learned Helplessness | Rodents | 0.1 - 0.2 mg/kg | Antidepressant-like activity | [3] |

| Reserpine Reversal | Rodents | 0.1 - 0.2 mg/kg | Antidepressant-like activity | [3] |

| L-5-hydroxytryptophan-induced tremors | Mice | ED₅₀ = 0.21 mg/kg | Potentiation (MAO-A inhibition) | [3] |

| Phenylethylamine-induced stereotypies | Mice | ED₅₀ = 58 mg/kg | Weak potentiation (MAO-B inhibition) | [3] |

| Elevated Plus Maze | Rats | 1 - 2 mg/kg | Anxiolytic-like activity | [3] |

| Mouse Defence Test Battery | Mice | 1 mg/kg (chronic) | Reduction in avoidance distance | [7] |

Table 3: Efficacy of this compound in Preclinical Behavioral Models

Safety Profile: Tyramine Interaction

A significant advantage of this compound over irreversible MAOIs is its reduced potential to potentiate the pressor effects of tyramine, a sympathomimetic amine found in certain foods. In preclinical studies, this compound, at doses up to 1.5 mg/kg (p.o.) in rats, did not enhance the pressor effect of orally administered tyramine at centrally active doses.[1][4] This wide safety margin suggests that dietary restrictions may not be necessary with therapeutic doses of this compound.[6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in this guide.

MAO-A Inhibition Assay (In Vitro)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound on MAO-A.

-

Enzyme Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., phosphate buffer, pH 7.4). Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant, containing mitochondria where MAO-A is located, is used as the enzyme source.

-

Incubation: In a 96-well plate, add the enzyme preparation, a specific substrate for MAO-A (e.g., kynuramine), and varying concentrations of this compound. Include control wells with no inhibitor and wells for determining non-specific activity.

-

Reaction: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the product formation. For kynuramine, the product 4-hydroxyquinoline can be measured fluorometrically.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Radioligand Binding Assay for MAO-A

This protocol describes a method for assessing the binding affinity of this compound to MAO-A using a radiolabeled ligand.

-

Membrane Preparation: Prepare a membrane fraction from rat brain tissue rich in MAO-A.

-

Binding Reaction: In a reaction tube, combine the membrane preparation, a radiolabeled ligand specific for MAO-A (e.g., [³H]-befloxatone or another suitable radioligand), and varying concentrations of unlabeled this compound (for competition binding).

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of this compound and calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Forced Swimming Test (Rodent Model of Depression)

This test assesses the antidepressant-like activity of this compound.[1][6][8]

-

Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure:

-

Pre-test session (Day 1): Place the animal in the cylinder for a 15-minute adaptation period.

-

Test session (Day 2): Administer this compound or vehicle orally. After a specified pre-treatment time (e.g., 60 minutes), place the animal in the cylinder for a 5-minute test session.

-

-

Data Collection: Record the duration of immobility during the test session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

-

Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Elevated Plus Maze (Rodent Model of Anxiety)

This model is used to evaluate the anxiolytic-like effects of this compound.[4][5]

-

Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.

-

Procedure: Administer this compound or vehicle orally. After the pre-treatment period, place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a 5-minute period.

-

Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using a video-tracking system.

-

Data Analysis: An increase in the time spent in the open arms and/or the percentage of entries into the open arms is indicative of an anxiolytic-like effect.

In Vivo Microdialysis for Monoamine Measurement

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.[2][9][10][11]

-

Surgical Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., striatum, prefrontal cortex) of an anesthetized rat.

-

Perfusion: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant slow flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals before and after the administration of this compound.

-

Analysis: Analyze the concentration of monoamines (norepinephrine, dopamine, serotonin) and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflows

Caption: Workflow for in vitro MAO-A inhibition assay.

Caption: Workflow for the forced swimming test.

Conclusion

The preclinical data for this compound strongly support its profile as a potent, selective, and reversible MAO-A inhibitor. It demonstrates clear antidepressant and potential anxiolytic effects in rodent models at doses that do not induce the tyramine pressor effect, a significant safety advantage over older, irreversible MAOIs. The detailed biochemical, pharmacodynamic, and pharmacokinetic information, along with the established experimental protocols, provide a solid foundation for further clinical development of this compound as a novel therapeutic agent for mood and anxiety disorders.

References

- 1. criver.com [criver.com]

- 2. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 3. scribd.com [scribd.com]

- 4. Elevated plus maze protocol [protocols.io]

- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 8. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 9. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 10. Effects of noise on monoamine levels in the rat brain using in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Befloxatone's Effect on Monoamine Neurotransmitters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Befloxatone is a potent and selective, reversible inhibitor of monoamine oxidase-A (MAO-A), belonging to the oxazolidinone class of compounds.[1][2] Preclinical and clinical studies have demonstrated its significant impact on the levels and metabolism of monoamine neurotransmitters, including serotonin (5-hydroxytryptamine or 5-HT), norepinephrine, and dopamine. This technical guide provides an in-depth overview of the biochemical profile, pharmacological effects, and mechanism of action of this compound, with a focus on its interaction with monoaminergic systems. All quantitative data are summarized in structured tables, and key experimental protocols and signaling pathways are detailed and visualized.

Biochemical Profile and Potency

This compound exhibits a high affinity and selectivity for MAO-A. In vitro studies have consistently shown its potent, competitive, and reversible inhibition of this enzyme subtype across various tissues and species.[1]

Table 1: In Vitro Inhibitory Potency of this compound against MAO-A and MAO-B

| Tissue Source | Species | MAO-A K_i_ (nM) | MAO-B K_i_ (nM) | Selectivity Index (MAO-B K_i_ / MAO-A K_i_) |

| Brain Homogenate | Rat | 1.9 - 3.6 | 270 - 900 | ~75 - 474 |

| Heart Homogenate | Rat | 1.9 - 3.6 | 270 - 900 | ~75 - 474 |

| Liver Homogenate | Rat | 1.9 - 3.6 | 270 - 900 | ~75 - 474 |

| Duodenum Homogenate | Rat | 1.9 - 3.6 | 270 - 900 | ~75 - 474 |

| Brain Homogenate | Human | 1.9 - 3.6 | 270 - 900 | ~75 - 474 |

Data sourced from reference[1]. The range of K_i_ values reflects findings across the different tissues.

Table 2: In Vitro and Ex Vivo Potency of this compound

| Parameter | Species | Tissue/Model | Value |

| IC_50_ (MAO-A) | - | - | 4 nM[3] |

| K_d_ ([³H]-befloxatone binding) | Rat | Brain Sections | 1.3 nM[4] |

| ED_50_ (MAO-A Inhibition, p.o.) | Rat | Brain | 0.06 mg/kg[1] |

| ED_50_ (MAO-A Inhibition, p.o.) | Rat | Duodenum | 0.025 mg/kg[1] |

Mechanism of Action: MAO-A Inhibition

This compound's primary mechanism of action is the selective and reversible inhibition of MAO-A. This enzyme is responsible for the degradation of key monoamine neurotransmitters. By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, leading to enhanced monoaminergic neurotransmission.

Effects on Monoamine Neurotransmitter Levels

Consistent with its mechanism of action, this compound administration leads to a dose-dependent increase in the tissue levels of monoamine neurotransmitters and a corresponding decrease in their deaminated metabolites.[1][4]

Table 3: Effect of this compound on Monoamine and Metabolite Levels in Rat Brain

| Treatment | Norepinephrine | Dopamine | 5-Hydroxytryptamine (Serotonin) | Deaminated Metabolites |

| This compound (0.75 mg/kg p.o.) | Increased[1] | Increased[1] | Increased[1] | Decreased[1] |

Acute administration of this compound (0.75 mg/kg, i.p.) has been shown to increase extracellular dopamine in the striatum and norepinephrine in the cortex of rats.[3][4] Interestingly, the same dosage did not lead to an increase in cortical serotonin levels, suggesting a more complex regulation of serotonergic systems.[4]

Effects on Neuronal Firing

Electrophysiological studies have revealed that this compound differentially affects the firing rates of various monoaminergic neurons, likely due to autoreceptor-mediated feedback mechanisms.[4]

Table 4: Effect of this compound on Neuronal Firing Rates in Rats

| Neuronal Type | Brain Region | Effect of this compound (1 mg/kg, i.p.) |

| Serotonergic Neurons | Dorsal Raphe | Potent inhibition of firing rate[4][5] |

| Noradrenergic Neurons | Locus Coeruleus | Partial decrease in firing rate[4] |

| Dopaminergic Neurons | - | No effect on firing rate[4] |

Sustained administration of this compound (0.75 mg/kg per day for 2 days) decreased the spontaneous firing of dorsal raphe 5-HT neurons.[5] However, after 21 days of treatment, the firing activity of these neurons returned to normal.[5]

Experimental Protocols

In Vitro MAO Activity Assay

-

Objective: To determine the inhibitory potency (K_i_) of this compound on MAO-A and MAO-B.

-

Methodology:

-

Homogenates of various tissues (e.g., rat brain, liver) are prepared in a suitable buffer.

-

The homogenates are incubated with a range of concentrations of this compound.

-

A specific substrate for either MAO-A (e.g., [¹⁴C]5-HT) or MAO-B (e.g., [¹⁴C]phenylethylamine) is added to initiate the enzymatic reaction.

-

The reaction is stopped after a defined incubation period.

-

The deaminated metabolites are extracted and quantified using liquid scintillation counting.

-

K_i_ values are calculated using appropriate kinetic models (e.g., Cheng-Prusoff equation).

-

Ex Vivo MAO Inhibition Assay

-

Objective: To determine the in vivo potency (ED_50_) of this compound.

-

Methodology:

-

Animals (e.g., rats) are administered various doses of this compound orally (p.o.).

-

At a specified time point after administration, the animals are euthanized, and tissues of interest (e.g., brain, duodenum) are collected.

-

MAO-A activity in the tissue homogenates is measured as described in the in vitro protocol.

-

The ED_50_ value, the dose required to produce 50% of the maximal inhibitory effect, is calculated.

-

In Vivo Microdialysis for Neurotransmitter Levels

-

Objective: To measure extracellular levels of monoamine neurotransmitters in specific brain regions.

-

Methodology:

-

A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum, cortex) of an anesthetized animal.

-

Artificial cerebrospinal fluid is perfused through the probe.

-

Neurotransmitters from the extracellular space diffuse across the dialysis membrane into the perfusate.

-

Dialysate samples are collected at regular intervals before and after the administration of this compound.

-

The concentration of monoamines in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Selectivity and Reversibility

This compound demonstrates a high selectivity for MAO-A over MAO-B.[1] Furthermore, its inhibition of MAO-A is reversible.[1][3] This reversibility is a key feature, as it is associated with a lower risk of tyramine-induced hypertensive crisis (the "cheese effect") compared to irreversible MAO inhibitors.[4][6] The inhibition is short-lasting, with a full recovery of MAO-A activity in the brain observed 24 hours after administration of a 0.75 mg/kg dose in rats.[1]

Conclusion

This compound is a potent, selective, and reversible inhibitor of MAO-A. Its pharmacological profile is characterized by a significant increase in the synaptic availability of serotonin, norepinephrine, and dopamine. This comprehensive guide, with its detailed data tables and visualizations of key processes, provides a thorough technical overview for researchers and professionals in the field of drug development and neuroscience. The well-defined mechanism of action and the favorable safety profile concerning tyramine interactions underscore the therapeutic potential of this compound.[4][6][7]

References

- 1. This compound, a new reversible and selective monoamine oxidase-A inhibitor. I. Biochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Preclinical profile of this compound, a new reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of the reversible monoamine oxidase-A inhibitor this compound on the rat 5-hydroxytryptamine neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a new reversible and selective monoamine oxidase-A inhibitor. II. Pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacology of this compound: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

Befloxatone's Selectivity for MAO-A vs MAO-B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective inhibition of monoamine oxidase A (MAO-A) by befloxatone, a reversible and competitive inhibitor. The document details the quantitative measures of its selectivity, the experimental protocols for these determinations, and the underlying biochemical pathways.

Quantitative Selectivity of this compound

This compound exhibits a high degree of selectivity for MAO-A over monoamine oxidase B (MAO-B). This selectivity is quantified through inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), with lower values indicating greater potency. This compound's affinity for MAO-A is significantly higher than for MAO-B, as demonstrated by the data summarized in the tables below.

Table 1: Inhibition Constants (Ki) of this compound for MAO-A and MAO-B [1][2][3]

| Enzyme | Tissue Source | Ki (nM) |

| MAO-A | Human Brain | 1.9 - 3.6 |

| MAO-A | Rat Brain | 1.9 - 3.6 |

| MAO-A | Rat Heart | 1.9 - 3.6 |

| MAO-A | Rat Liver | 1.9 - 3.6 |

| MAO-A | Rat Duodenum | 1.9 - 3.6 |

| MAO-B | Human Brain | 270 - 900 |

| MAO-B | Rat Brain | 270 - 900 |

| MAO-B | Rat Heart | 270 - 900 |

| MAO-B | Rat Liver | 270 - 900 |

| MAO-B | Rat Duodenum | 270 - 900 |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound for MAO-A

| Enzyme | IC50 (nM) |

| MAO-A | 4 |

The Ki values clearly indicate that this compound binds to MAO-A with nanomolar affinity, while its affinity for MAO-B is in the sub-micromolar to micromolar range, demonstrating a selectivity ratio (Ki MAO-B / Ki MAO-A) of approximately 75 to 474.

Experimental Protocols

The determination of this compound's selectivity for MAO-A versus MAO-B involves robust in vitro enzyme inhibition assays. The following are detailed methodologies representative of those used in the characterization of this compound.

Fluorometric Monoamine Oxidase Inhibition Assay

This assay measures the enzymatic activity of MAO by monitoring the production of a fluorescent product.

Objective: To determine the IC50 and Ki values of this compound for MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound

-

Kynuramine (substrate for both MAO-A and MAO-B)

-

Phosphate buffer (pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in phosphate buffer.

-

Pre-incubation: In the wells of a 96-well plate, add the MAO-A or MAO-B enzyme preparation and the various concentrations of this compound. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, kynuramine, to each well.

-

Incubation: Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a strong base (e.g., NaOH).

-

Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with excitation and emission wavelengths typically around 310 nm and 400 nm, respectively.

-

Data Analysis: Plot the percentage of MAO inhibition versus the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and its Michaelis-Menten constant (Km) for the enzyme.

Radioligand Binding Assay

This method directly measures the binding of a radiolabeled ligand to the enzyme and the displacement of this ligand by an unlabeled inhibitor (this compound).

Objective: To determine the binding affinity (Ki) of this compound for MAO-A.

Materials:

-

Tissue homogenates or cell membranes expressing MAO-A

-

[³H]-Befloxatone or another suitable radioligand for MAO-A

-

Unlabeled this compound

-

Assay buffer

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Incubation: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

-

Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the unlabeled this compound concentration. The IC50 value, the concentration of this compound that displaces 50% of the radioligand binding, is determined. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and dissociation constant (Kd) of the radioligand.

Visualizations

Signaling Pathway of MAO-A Inhibition by this compound```dot

References

- 1. This compound, a new reversible and selective monoamine oxidase-A inhibitor. I. Biochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical profile of this compound, a new reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Befloxatone: A Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Befloxatone is a potent and selective reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2][3] As a member of the oxazolidinone class of compounds, this compound has demonstrated significant potential as an antidepressant agent.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound, with a focus on its mechanism of action and key experimental findings.

Chemical and Physicochemical Properties

This compound is a chiral molecule with a well-defined chemical structure. Its systematic IUPAC name is (5R)-5-(methoxymethyl)-3-{4-[(3R)-4,4,4-trifluoro-3-hydroxybutoxy]phenyl}-1,3-oxazolidin-2-one.[5]

| Identifier | Value |

| IUPAC Name | (5R)-5-(methoxymethyl)-3-{4-[(3R)-4,4,4-trifluoro-3-hydroxybutoxy]phenyl}-1,3-oxazolidin-2-one[5] |

| CAS Number | 134564-82-2[1][5][6][7][8] |

| Synonyms | MD 370503, MD-370,503[7][9] |

| Molecular Formula | C15H18F3NO5[1][6][7][8] |

| Molecular Weight | 349.30 g/mol [1][6][8] |

| Melting Point | 101°C[10] |

| Appearance | Crystals from ethanol + isopropyl ether[10] |

| Optical Rotation | [a]D20 -11.5° (c = 1 in methylene chloride)[10] |

Pharmacological Properties

This compound's primary pharmacological action is the selective and reversible inhibition of MAO-A. This activity leads to an increase in the synaptic levels of key monoamine neurotransmitters, which is believed to be the basis for its antidepressant effects.

Mechanism of Action

This compound acts as a competitive inhibitor of MAO-A.[3] By binding to the active site of the enzyme, it prevents the breakdown of monoamines like serotonin, norepinephrine, and dopamine.[3] This leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. The inhibition is reversible, meaning the drug can dissociate from the enzyme, allowing for the recovery of enzyme activity.[2][3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a new reversible and selective monoamine oxidase-A inhibitor. I. Biochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical profile of this compound, a new reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | C15H18F3NO5 | CID 60824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. medkoo.com [medkoo.com]

- 10. This compound [drugfuture.com]

Methodological & Application

Befloxatone Application Notes and Protocols for In-Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of befloxatone, a selective and reversible inhibitor of monoamine oxidase A (MAO-A), for use in in-vivo rodent studies. This document includes recommended dosage ranges, detailed experimental protocols for assessing antidepressant and anxiolytic-like effects, and an illustration of the underlying signaling pathway.

Mechanism of Action and Pharmacological Profile

This compound is a potent and selective inhibitor of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2][3][4] By reversibly inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism underlying its antidepressant and anxiolytic effects.[3][5] In-vivo studies have demonstrated that this compound administration leads to a dose-dependent increase in brain levels of monoamines and a corresponding decrease in their metabolites.[3][5]

Data Presentation: this compound Dosage in Rodent Models

The following tables summarize the effective doses of this compound observed in various in-vivo rodent studies. Dosages are categorized by species, administration route, and the specific behavioral or neurochemical endpoint.

Table 1: Effective this compound Dosages in Rats

| Experimental Model | Administration Route | Effective Dose Range (mg/kg) | Observed Effects | Citations |

| Antidepressant-sensitive behavioral models | Oral (p.o.) | 0.03 - 0.15 | Marked antidepressant-like activity. | [1] |

| Forced swimming test, learned helplessness, reserpine reversal | Oral (p.o.) | 0.1 - 0.2 (minimal effective dose) | Potent antidepressant-like activity. | [2] |

| Elevated-plus maze test | Oral (p.o.) | 1 - 2 (minimal effective dose) | Potential anxiolytic-like activity. | [2] |

| Neurochemical analysis (brain monoamine levels) | Intraperitoneal (i.p.) | 0.75 | Increased tissue levels of monoamines and decreased levels of their deaminated metabolites. | [3] |

| Electrophysiology (neuronal firing rate) | Intraperitoneal (i.p.) | 1 | Potent inhibition of serotonergic neuron firing rate, partial decrease in noradrenergic neuron firing. | [3] |

| MAO-A inhibition (ex vivo) | Oral (p.o.) | ED50 = 0.06 (brain), ED50 = 0.025 (duodenum) | Dose-dependent and selective inhibition of MAO-A activity. | [5] |

Table 2: Effective this compound Dosages in Mice

| Experimental Model | Administration Route | Effective Dose Range (mg/kg) | Observed Effects | Citations |

| Antidepressant-sensitive behavioral models | Oral (p.o.) | 0.21 - 0.29 | Marked antidepressant-like activity. | [1] |

| L-5-hydroxytryptophan-induced tremors | Oral (p.o.) | ED50 = 0.21 | Potentiation of tremors, indicating in-vivo MAO-A inhibition. | [2] |

| Phenylethylamine-induced stereotypies | Oral (p.o.) | ED50 = 58 | Weak potentiation, indicating high selectivity for MAO-A over MAO-B. | [2] |

| Mouse Defence Test Battery (anxiolytic/anti-panic model) | Intraperitoneal (i.p.) | 0.3 - 1 (chronic, 14 days) | Reduction in flight response and increase in risk assessment, suggesting anxiolytic-like effects. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.

Drug Preparation and Administration

Vehicle Selection: this compound is a poorly water-soluble compound. For oral administration (p.o.), a common vehicle is a suspension in 0.5% methylcellulose or 0.5% carboxymethylcellulose (CMC) in sterile water. The addition of a small amount of a surfactant like Tween 80 (e.g., 0.1-0.2%) can aid in suspension. For intraperitoneal (i.p.) administration, this compound can be dissolved in a vehicle containing a small percentage of dimethyl sulfoxide (DMSO) or ethanol, further diluted in saline or corn oil. It is crucial to perform vehicle-only control experiments to ensure the vehicle does not have an independent effect on the measured outcomes.

Preparation of 0.5% Methylcellulose with 0.2% Tween 80 for Oral Gavage:

-

Heat approximately one-third of the final volume of sterile water to 60-70°C.

-

Slowly add the methylcellulose powder while stirring continuously to create a uniform dispersion.

-

Remove from heat and add the remaining two-thirds of cold sterile water while continuing to stir.

-

Add Tween 80 to a final concentration of 0.2%.

-

Stir the solution in a cold environment (e.g., on ice or at 4°C) until it becomes clear.

-

Store the vehicle at 4°C.

-

On the day of the experiment, weigh the appropriate amount of this compound and suspend it in the vehicle to achieve the desired final concentration for dosing. Ensure the suspension is homogenous before each administration.

Administration Volumes:

-

Oral Gavage (p.o.): For mice, a typical administration volume is 5-10 mL/kg. For rats, it is typically 5 mL/kg.

-

Intraperitoneal Injection (i.p.): For mice, the recommended maximum volume is 10 mL/kg. For rats, it is also 10 mL/kg.

Forced Swim Test (FST) for Antidepressant-Like Activity

This test is based on the principle that rodents will cease escape-oriented behaviors and become immobile when placed in an inescapable, stressful situation (a cylinder of water). Antidepressant treatments are expected to increase the duration of active, escape-oriented behaviors (swimming and climbing) and decrease the duration of immobility.

Materials:

-

Cylindrical containers (e.g., 40 cm tall, 20 cm diameter for rats; 25 cm tall, 10 cm diameter for mice).

-

Water maintained at 23-25°C.

-

Video recording and analysis software (optional, but recommended for unbiased scoring).

-

Dry towels and a warming chamber for post-test recovery.

Procedure:

-

Administer this compound or vehicle at the desired dose and time point before the test (e.g., 60 minutes prior for p.o. administration).

-

Fill the cylinders with water to a depth where the animal cannot touch the bottom with its tail or hind limbs (approximately 30 cm for rats, 15 cm for mice).

-

Gently place the animal into the cylinder.

-

The test is typically conducted for a total of 6 minutes. The first 2 minutes are considered a habituation period and are not scored.

-

During the final 4 minutes of the test, record the duration of the following behaviors:

-

Immobility: The animal makes only the minimal movements necessary to keep its head above water.

-

Swimming: The animal makes active swimming motions, moving around the cylinder.

-

Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.

-

-

At the end of the test, remove the animal, gently dry it with a towel, and place it in a warming chamber before returning it to its home cage.

-

Analyze the data to compare the duration of immobility, swimming, and climbing between the this compound-treated and vehicle-treated groups.

Elevated Plus Maze (EPM) for Anxiolytic-Like Activity

The EPM test is used to assess anxiety-like behavior in rodents. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms, reflecting a reduction in anxiety.

Materials:

-

Elevated plus maze apparatus (material should be non-reflective and easy to clean). The arms should be elevated from the floor (e.g., 50 cm).

-

Video camera and tracking software for recording and analysis.

-

A dimly lit and quiet testing room.

Procedure:

-

Administer this compound or vehicle at the desired dose and time point before the test (e.g., 60 minutes prior for p.o. administration).

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for a 5-minute period.

-

Record the following parameters using the video tracking software:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

At the end of the test, return the animal to its home cage.

-

Thoroughly clean the maze between each animal to remove any olfactory cues.

-

Analyze the data to compare the percentage of time spent in the open arms and the percentage of open arm entries between the this compound-treated and vehicle-treated groups.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for In-Vivo Rodent Studies

Caption: General experimental workflow for this compound studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]

- 3. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Solubilization and Use of Befloxatone in Cell Culture

Introduction

Befloxatone is a selective and reversible inhibitor of Monoamine Oxidase A (MAO-A), an enzyme critical in the metabolism of monoamine neurotransmitters.[1] Its inhibitory action leads to an increase in the levels of key neurotransmitters such as serotonin, norepinephrine, and dopamine, making it a compound of significant interest in neurobiology and drug development.[1][2] This document provides a detailed protocol for the solubilization of this compound for use in in vitro cell culture experiments, along with information on its mechanism of action and relevant signaling pathways.

This compound: Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory setting. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈F₃NO₅ | [3] |

| Molecular Weight | 349.31 g/mol | [3] |

| Appearance | Solid (assumed) | N/A |

| Solubility | Soluble in DMSO | [4][5][6] |

| Storage (Powder) | Store at -20°C | N/A |

| Storage (in Solvent) | Store at -20°C | N/A |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is a hydrophobic compound, and as such, requires an organic solvent for initial dissolution before being introduced into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Pipettes and sterile filter tips

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the stock solution.

-

Weighing this compound: Carefully weigh the desired amount of this compound powder.

-

Dissolution in DMSO: Add the appropriate volume of DMSO to the this compound powder to achieve the desired stock solution concentration. It is advisable to start with a small volume of DMSO and vortex briefly. If the compound does not fully dissolve, gentle warming in a 37°C water bath may aid in dissolution.[7]

-

Sterilization: As compounds dissolved in DMSO do not typically require filter sterilization, ensure that the DMSO used is of a high purity, sterile grade.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C in the dark.

Preparation of Working Solutions in Cell Culture Media

To avoid precipitation and ensure accurate dosing, the concentrated DMSO stock solution must be carefully diluted into the cell culture medium.

Materials:

-

This compound stock solution (in DMSO)

-

Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile tubes for dilution

-

Pipettes and sterile filter tips

Procedure:

-

Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, it is good practice to first prepare an intermediate dilution of the this compound stock solution in the cell culture medium.

-

Final Dilution: Add the desired volume of the stock solution (or intermediate dilution) to the final volume of pre-warmed cell culture medium to achieve the target working concentration. It is crucial to add the this compound solution to the media with gentle agitation to ensure rapid and uniform mixing.

-

Solvent Control: It is imperative to include a vehicle control in all experiments. This control should consist of cells treated with the same final concentration of DMSO as the highest concentration used for the this compound treatment. Typically, the final DMSO concentration in the cell culture medium should be kept below 1% (v/v) to avoid solvent-induced cytotoxicity.[4]

Signaling Pathway

This compound's primary mechanism of action is the inhibition of MAO-A, a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters. By inhibiting MAO-A, this compound effectively increases the synaptic availability of these neurotransmitters.

Caption: this compound inhibits MAO-A, increasing neurotransmitter levels.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a cell-based assay with this compound.

Caption: Workflow for cell-based experiments using this compound.

Stability and Storage

Proper storage of this compound and its solutions is crucial to maintain its activity.

-

Powder: Store the solid compound at -20°C.

-

Stock Solution: Aliquoted stock solutions in DMSO should be stored at -20°C and are generally stable for several weeks. Avoid repeated freeze-thaw cycles.

-

Working Solutions: Aqueous working solutions in cell culture media should be prepared fresh for each experiment. The stability of this compound in aqueous solutions at 37°C for extended periods has not been extensively documented. One study on the related compound fluoxetine showed good stability in aqueous solutions at -20°C and 5°C, but instability at room temperature.[8]

Troubleshooting

-

Precipitation upon dilution: If the compound precipitates when added to the cell culture medium, try a serial dilution approach, further diluting the stock solution in the medium. Ensuring the medium is at 37°C and providing gentle agitation during dilution can also help.[7]

-

Cell Toxicity: If unexpected cytotoxicity is observed, ensure the final DMSO concentration is non-toxic to the specific cell line being used (typically ≤ 1%). Run a DMSO toxicity curve to determine the optimal concentration.[4]

Conclusion

This protocol provides a comprehensive guide for the preparation and use of this compound in cell culture experiments. By following these guidelines, researchers can ensure the consistent and effective application of this potent MAO-A inhibitor in their in vitro studies. Adherence to proper storage and handling procedures will ensure the integrity and activity of the compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Preclinical profile of this compound, a new reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stability of fluoxetine in stored plasma, aqueous, and methanolic solutions determined by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Befloxatone Administration in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of befloxatone, a potent and selective reversible inhibitor of monoamine oxidase A (MAO-A). The following sections detail its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed protocols for its use in various experimental models.

Mechanism of Action

This compound is an oxazolidinone derivative that acts as a competitive and reversible inhibitor of monoamine oxidase-A (MAO-A).[1][2][3] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[2][4][5] By inhibiting MAO-A, this compound increases the levels of these neurotransmitters, which is believed to be the primary mechanism underlying its antidepressant effects.[1][2] Preclinical studies have demonstrated that this compound leads to a dose-dependent increase in brain tissue levels of monoamines and a corresponding decrease in their deaminated metabolites.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from various preclinical studies.

Table 1: In Vitro and Ex Vivo Potency of this compound

| Parameter | Species | Tissue/Assay Condition | Value | Reference |

| Ki (MAO-A) | Human & Rat | Brain, Heart, Liver, Duodenum Homogenates | 1.9 - 3.6 nM | [2] |

| Ki (MAO-B) | Human & Rat | Brain, Heart, Liver, Duodenum Homogenates | 270 - 900 nM | [2] |

| Kd | Rat | Brain Sections ([3H]-befloxatone binding) | 1.3 nM | [1] |

| ED50 (MAO-A Inhibition) | Rat | Brain (ex vivo, p.o. administration) | 0.02 mg/kg | [1] |

| ED50 (MAO-A Inhibition) | Rat | Duodenum (ex vivo, p.o. administration) | 0.025 mg/kg | [2] |

| ED50 (L-5-HTP induced tremors) | Mouse | In vivo (p.o. administration) | 0.21 mg/kg | [6] |

| ED50 (Phenylethylamine stereotypies) | Mouse | In vivo (p.o. administration) | 58 mg/kg | [6] |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Preclinical Models

| Parameter | Species | Dose & Route | Value | Reference |

| Effect on Monoamine Levels | Rat | 0.75 mg/kg, i.p. | Increase in striatal dopamine and cortical norepinephrine | [1] |

| Effect on Serotonergic Neuron Firing | Rat | 1 mg/kg, i.p. | Potent inhibition | [1] |

| Effect on Noradrenergic Neuron Firing | Rat | 1 mg/kg, i.p. | Partial decrease | [1] |

| Effect on Dopaminergic Neuron Firing | Rat | 1 mg/kg, i.p. | No effect | [1] |

| MAO-A Recovery (Brain) | Rat | 0.75 mg/kg, p.o. | Full recovery at 24 hours | [2] |

| MAO-A Recovery (Duodenum) | Rat | 0.75 mg/kg, p.o. | 38% decrease at 24 hours | [2] |

| MAO-A Recovery (Liver) | Rat | 0.75 mg/kg, p.o. | 56% decrease at 24 hours | [2] |

Signaling Pathway

The primary signaling pathway affected by this compound is the monoaminergic system. By inhibiting MAO-A, this compound prevents the breakdown of key neurotransmitters, leading to their increased availability in the synaptic cleft and enhanced downstream signaling.

Experimental Protocols

In Vitro MAO-A Inhibition Assay

Objective: To determine the in vitro potency and selectivity of this compound in inhibiting MAO-A activity.

Materials:

-

Rat or human tissue homogenates (brain, liver)

-

This compound

-

[14C]-Serotonin (as substrate for MAO-A)

-

Control inhibitors (e.g., clorgyline for MAO-A, deprenyl for MAO-B)

-

Phosphate buffer

-

Scintillation fluid and counter

Protocol:

-

Prepare tissue homogenates in phosphate buffer.

-

Pre-incubate aliquots of the homogenate with varying concentrations of this compound or control inhibitors for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding [14C]-Serotonin.

-

Incubate for 20 minutes at 37°C.

-

Stop the reaction by adding acid (e.g., HCl).

-

Extract the deaminated metabolites using an organic solvent (e.g., ethyl acetate/toluene).

-

Quantify the amount of radioactive metabolite using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Ex Vivo MAO-A Inhibition in Rodent Brain

Objective: To assess the in vivo target engagement of this compound after systemic administration.

Materials:

-

Rodents (rats or mice)

-

This compound

-

Vehicle (e.g., saline, 0.5% methylcellulose)

-

Homogenization buffer

-

[14C]-Serotonin

-

Scintillation counter

Protocol:

-

Administer this compound orally (p.o.) or intraperitoneally (i.p.) to rodents at various doses.

-

At a predetermined time point post-administration (e.g., 1, 4, or 24 hours), euthanize the animals and dissect the brain.

-

Homogenize the brain tissue in buffer.

-

Measure the MAO-A activity in the brain homogenates using the in vitro assay protocol described above (steps 3-8).

-

Calculate the ED50 value, which is the dose of this compound that causes 50% inhibition of MAO-A activity.

Rodent Behavioral Models for Antidepressant Activity

a) Forced Swim Test (Porsolt's Test)

Objective: To evaluate the potential antidepressant-like effects of this compound.

Materials:

-

Mice or rats

-

This compound

-

Cylindrical water tank (e.g., 25 cm height, 10 cm diameter for mice)

-

Water at 23-25°C

-

Video recording system

Protocol:

-

Administer this compound or vehicle to the animals (e.g., 30-60 minutes before the test).

-

Place each animal individually into the water tank.

-

Record the session for 6 minutes.

-

Score the duration of immobility during the last 4 minutes of the test. A reduction in immobility time is indicative of an antidepressant-like effect.

-

Minimal effective doses for this compound in this test have been reported to be between 0.1 to 0.2 mg/kg p.o.[6]

b) Learned Helplessness Model

Objective: To assess the ability of this compound to reverse stress-induced depressive-like behavior.

Materials:

-

Rats

-

This compound

-

Shuttle box with an electrifiable grid floor

-

Scrambled footshock generator

Protocol:

-

Induction of Helplessness: Expose rats to a series of inescapable footshocks (e.g., 60 shocks, 15-second duration, 0.8 mA) in the shuttle box.

-

Drug Administration: Administer this compound or vehicle daily for a predetermined period (e.g., 7-14 days).

-

Testing: Place the rats back in the shuttle box and administer a series of escapable footshocks (e.g., 30 trials).

-

Measure the number of failures to escape the shock. A decrease in the number of escape failures in the this compound-treated group compared to the vehicle group indicates an antidepressant effect.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for preclinical evaluation of this compound and the logical relationships between different experimental outcomes.

References

- 1. Preclinical profile of this compound, a new reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new reversible and selective monoamine oxidase-A inhibitor. I. Biochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical pharmacology of this compound (MD370503), a new potent reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic analysis of [11C]this compound in the human brain, a selective radioligand to image monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a new reversible and selective monoamine oxidase-A inhibitor. II. Pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring MAO-A Inhibition with Befloxatone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the inhibition of Monoamine Oxidase A (MAO-A) by Befloxatone, a potent, selective, and reversible inhibitor.[1][2][3] The following sections detail the biochemical background, key experimental protocols, and data presentation for researchers in neuropharmacology and drug development.

Introduction to this compound and MAO-A

Monoamine Oxidase A (MAO-A) is a mitochondrial enzyme crucial for the oxidative deamination of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[4][5] Its inhibition can lead to an increase in the synaptic availability of these monoamines, a mechanism central to the action of many antidepressant medications.[2][3] this compound is a novel oxazolidinone derivative that acts as a highly potent and selective reversible inhibitor of MAO-A.[1][2][3] Its high affinity and selectivity make it a valuable tool for studying the physiological and pathological roles of MAO-A and a potential therapeutic agent.

Quantitative Data for this compound

The inhibitory potency of this compound on MAO-A has been well-characterized. The following table summarizes key quantitative data from in vitro and ex vivo studies.

| Parameter | Value | Species/Tissue | Reference |

| IC₅₀ | 4 nM | Not Specified | [1] |

| Ki | 1.9 - 3.6 nM | Human and Rat Brain, Heart, Liver, Duodenum | [2] |

| Selectivity | Ki (MAO-B) / Ki (MAO-A) > 100 | Human and Rat Tissues | [2] |

| Ex vivo ED₅₀ (Brain) | 0.06 mg/kg p.o. | Rat | [2] |

| Ex vivo ED₅₀ (Duodenum) | 0.025 mg/kg p.o. | Rat | [2] |

| Reversibility | Fully reversible after dilution | Rat Brain Homogenates | [1][2] |

Experimental Protocols

Several methods can be employed to measure MAO-A inhibition by this compound. The choice of method often depends on the available equipment, desired throughput, and the nature of the biological sample.

Protocol 1: In Vitro Fluorometric Assay for MAO-A Inhibition

This high-throughput method is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-A catalyzed oxidation of a substrate.[6][7][8]

Principle: MAO-A oxidizes its substrate (e.g., tyramine), producing an aldehyde, ammonia, and H₂O₂. The H₂O₂, in the presence of a peroxidase (like HRP), reacts with a probe (e.g., Amplex Red or a high sensitivity probe) to generate a fluorescent product (e.g., resorufin).[8][9] The rate of fluorescence increase is proportional to MAO-A activity. An inhibitor like this compound will reduce this rate.

Materials:

-

Recombinant human MAO-A enzyme

-

MAO-A Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

This compound stock solution (in DMSO)

-

MAO-A substrate (e.g., p-Tyramine)

-

High Sensitivity Probe (e.g., Amplex Red)

-

Horseradish Peroxidase (HRP)

-

Positive control inhibitor (e.g., Clorgyline)[6]

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)[7]

Procedure:

-

Reagent Preparation:

-

Prepare a series of this compound dilutions in MAO-A Assay Buffer. The final DMSO concentration should be kept below 1%.

-

Prepare working solutions of the MAO-A enzyme, substrate, probe, and HRP in MAO-A Assay Buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of the MAO-A enzyme solution to each well.

-

Add 10 µL of the this compound dilutions or the positive control (Clorgyline) to the respective wells. For the uninhibited control, add 10 µL of assay buffer.

-

Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Prepare a reaction mix containing the MAO-A substrate, the fluorescent probe, and HRP.

-

Initiate the reaction by adding 40 µL of the reaction mix to each well.

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically at 25°C for 10-30 minutes, with readings taken every 1-2 minutes.[7]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.

-

Determine the percent inhibition for each concentration relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol 2: In Vitro HPLC-Based Assay for MAO-A Inhibition

This method offers high specificity and can directly measure the depletion of the substrate or the formation of the product.[10][11]

Principle: MAO-A activity is determined by incubating the enzyme with a substrate (e.g., kynuramine) and then quantifying the formation of the product (4-hydroxyquinoline) using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[10][11] The presence of this compound will reduce the amount of product formed.

Materials:

-

Source of MAO-A (e.g., rat liver mitochondria, recombinant enzyme)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

This compound stock solution (in DMSO)

-

MAO-A substrate (e.g., Kynuramine)

-

Positive control inhibitor (e.g., Clorgyline)

-

Quenching solution (e.g., 2N HCl or Perchloric acid)

-

HPLC system with a C18 column and a UV or fluorescence detector

Procedure:

-

Enzyme Preparation:

-

Prepare homogenates of the tissue containing MAO-A (e.g., rat liver) or use a commercially available recombinant enzyme.

-

-

Incubation:

-

In microcentrifuge tubes, pre-incubate the enzyme preparation with various concentrations of this compound or the positive control in phosphate buffer for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the substrate (Kynuramine).

-

Incubate for a defined period (e.g., 20-30 minutes) at 37°C.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to HPLC vials for analysis.

-

-

HPLC Analysis:

-

Inject the samples into the HPLC system.

-

Separate the substrate and product using an appropriate mobile phase and a C18 column.

-

Detect the product (4-hydroxyquinoline) using a UV or fluorescence detector.

-

-

Data Analysis:

-

Quantify the amount of product formed by comparing the peak area to a standard curve.

-

Calculate the percent inhibition for each this compound concentration relative to the control.

-

Determine the IC₅₀ value as described in the fluorometric assay protocol.

-

Protocol 3: Ex Vivo Measurement of MAO-A Inhibition